

Technical Guide: Physicochemical Properties of Z-321

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the solubility and stability characteristics of **Z-321**, a novel prolyl endopeptidase (PEP) inhibitor.[1] The data presented herein is essential for the formulation development, manufacturing, and analytical characterization of **Z-321** as a potential therapeutic agent. All experimental protocols are detailed to ensure reproducibility and facilitate further investigation.

Solubility Profile

The aqueous and organic solubility of **Z-321** was determined to understand its dissolution characteristics, a critical factor for bioavailability and formulation design.

Aqueous Solubility

The solubility of **Z-321** was evaluated in various aqueous media at ambient temperature. The results indicate a pH-dependent solubility profile.

Table 1: Aqueous Solubility of **Z-321** at 25°C



| Medium | рН | Solubility (mg/mL) |
|------------------|------|--------------------|
| 0.1 N HCl | 1.2 | > 10.0 |
| Acetate Buffer | 4.5 | 5.2 |
| Phosphate Buffer | 6.8 | 1.8 |
| Phosphate Buffer | 7.4 | 1.5 |
| Purified Water | ~7.0 | 1.6 |

Organic Solvent Solubility

The solubility in common organic solvents was assessed to support formulation and process development.

Table 2: Organic Solvent Solubility of **Z-321** at 25°C

| Solvent | Solubility (mg/mL) |
|-------------------|--------------------|
| Methanol | > 50.0 |
| Ethanol | 25.7 |
| Isopropyl Alcohol | 12.3 |
| Dichloromethane | > 100.0 |
| Acetone | 8.9 |
| Acetonitrile | 15.4 |

Stability Profile

Forced degradation studies were conducted to identify the degradation pathways and intrinsic stability of **Z-321**. These studies are crucial for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies



Z-321 was subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation was monitored by a stability-indicating HPLC method.

Table 3: Summary of Forced Degradation Results for **Z-321**

| Stress Condition | Time | % Degradation | Major Degradants |
|----------------------------------|-----------------------|---------------|--------------------------|
| 0.1 N HCl | 24 h | < 2% | None observed |
| 0.1 N NaOH | 4 h | ~ 15% | Z-321-HD1 |
| 5% H ₂ O ₂ | 24 h | ~ 8% | Z-321-OX1, Z-321- OX2 |
| Thermal (80°C) | 48 h | < 1% | None observed |
| Photolytic (ICH Q1B) | 1.2 million lux hours | ~ 5% | Z-321-PH1 |

Experimental Protocols Solubility Determination

Method: Shake-flask method. Protocol:

- An excess amount of Z-321 was added to 10 mL of the respective solvent in a sealed glass vial.
- The vials were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium.
- The resulting suspension was filtered through a 0.45 μm PTFE syringe filter.
- The filtrate was appropriately diluted and the concentration of Z-321 was determined by a validated UV-Vis spectrophotometric method at a λmax of 275 nm.

Forced Degradation Study

Apparatus: Validated stability-indicating HPLC-UV system. Protocol:

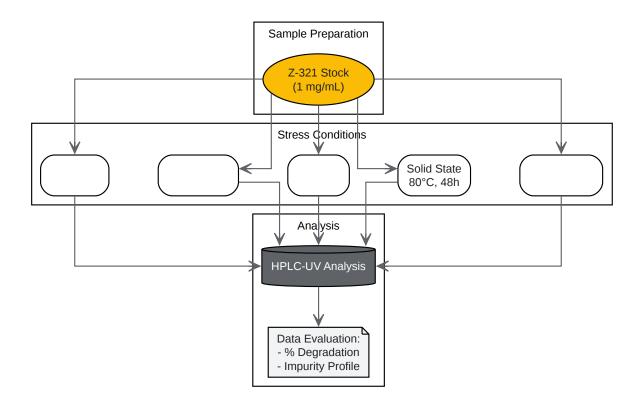


- Acid Hydrolysis: Z-321 solution (1 mg/mL) was prepared in 0.1 N HCl and kept at 60°C for 24 hours.
- Base Hydrolysis: Z-321 solution (1 mg/mL) was prepared in 0.1 N NaOH and kept at 60°C for 4 hours. The solution was neutralized before analysis.
- Oxidative Degradation: **Z-321** solution (1 mg/mL) was prepared in 5% H₂O₂ and kept at ambient temperature for 24 hours.
- Thermal Degradation: Solid Z-321 was placed in a controlled temperature oven at 80°C for 48 hours. A solution was prepared for analysis.
- Photolytic Degradation: Solid Z-321 was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Samples from each condition were analyzed by HPLC, and the percentage of degradation was calculated based on the reduction in the peak area of the parent compound.

Visualizations

Experimental Workflow for Forced Degradation





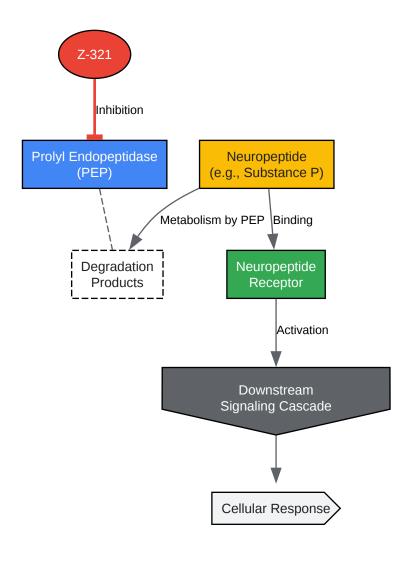
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Caption: Workflow for the forced degradation study of **Z-321**.

Hypothetical Signaling Pathway of Z-321

Z-321 is an inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of neuropeptides.[1][2] By inhibiting PEP, **Z-321** is hypothesized to increase the bioavailability of certain neuropeptides, leading to downstream signaling effects.





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Caption: Proposed mechanism of action for **Z-321** via PEP inhibition.

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References

- 1. Pharmacokinetics and safety of Z-321, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
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